

# 4-Ethylphenethylamine CAS number 64353-29-3

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## Compound of Interest

Compound Name: **4-Ethylphenethylamine**

Cat. No.: **B1584112**

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An In-depth Technical Guide to **4-Ethylphenethylamine** (CAS: 64353-29-3)

## Abstract

This technical guide provides a comprehensive overview of **4-Ethylphenethylamine** (IUPAC: 2-(4-ethylphenyl)ethanamine), a substituted phenethylamine with CAS number 64353-29-3. While specific research on this particular molecule is limited, its structural relation to the broader class of phenethylamines—a family that includes endogenous neurotransmitters, research chemicals, and pharmaceutical agents—warrants a detailed examination. This document synthesizes available data and established chemical principles to provide researchers, scientists, and drug development professionals with a foundational understanding of its properties, a plausible synthetic route, analytical characterization methods, and a hypothesized pharmacological profile. The guide is intended for research purposes only.

## Introduction and Chemical Identity

**4-Ethylphenethylamine** belongs to the phenethylamine chemical class, a group of compounds defined by a phenyl ring attached to a two-carbon chain ending in an amino group.<sup>[1]</sup> This core structure is the backbone for numerous neuroactive compounds, including dopamine and norepinephrine, as well as synthetic stimulants and psychedelics.<sup>[2]</sup> The subject of this guide is distinguished by an ethyl group substituted at the para (4-position) of the phenyl ring. While not as extensively studied as other analogs, its structure suggests potential activity within the central nervous system. Interestingly, **4-Ethylphenethylamine** has been identified as a component in the essential oil from the stem bark of *Psidium guajava* (guava).<sup>[3]</sup>

This guide serves as a technical resource, consolidating physicochemical data, proposing a robust synthetic methodology, outlining analytical confirmation techniques, and discussing its potential biological interactions based on established structure-activity relationships within the phenethylamine family.

## Physicochemical and Safety Data

A summary of the key chemical identifiers and physical properties for **4-Ethylphenethylamine** is presented below. This data is aggregated from multiple chemical databases and provides a foundational reference for laboratory handling and characterization.

Table 1: Chemical and Physical Properties of **4-Ethylphenethylamine**

Property	Value	Source(s)
CAS Number	64353-29-3	[3][4]
Molecular Formula	C <sub>10</sub> H <sub>15</sub> N	[4][5]
Molecular Weight	149.23 g/mol	[4][5]
IUPAC Name	2-(4-ethylphenyl)ethanamine	[4][5]
Appearance	Clear, colorless liquid	[5]
Boiling Point	240-241 °C (lit.)	[3]
Density	0.94 g/mL	[3][5]
Refractive Index (n <sup>20</sup> /D)	1.5230 (lit.)	[3]
SMILES	CCC1=CC=C(C=C1)CCN	[5]
InChIKey	XLJAVPNHXCHBPU- UHFFFAOYSA-N	[4][5]

## Safety and Handling

**4-Ethylphenethylamine** is classified as a corrosive substance. All handling should be performed in a well-ventilated fume hood by trained personnel wearing appropriate personal

protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles.

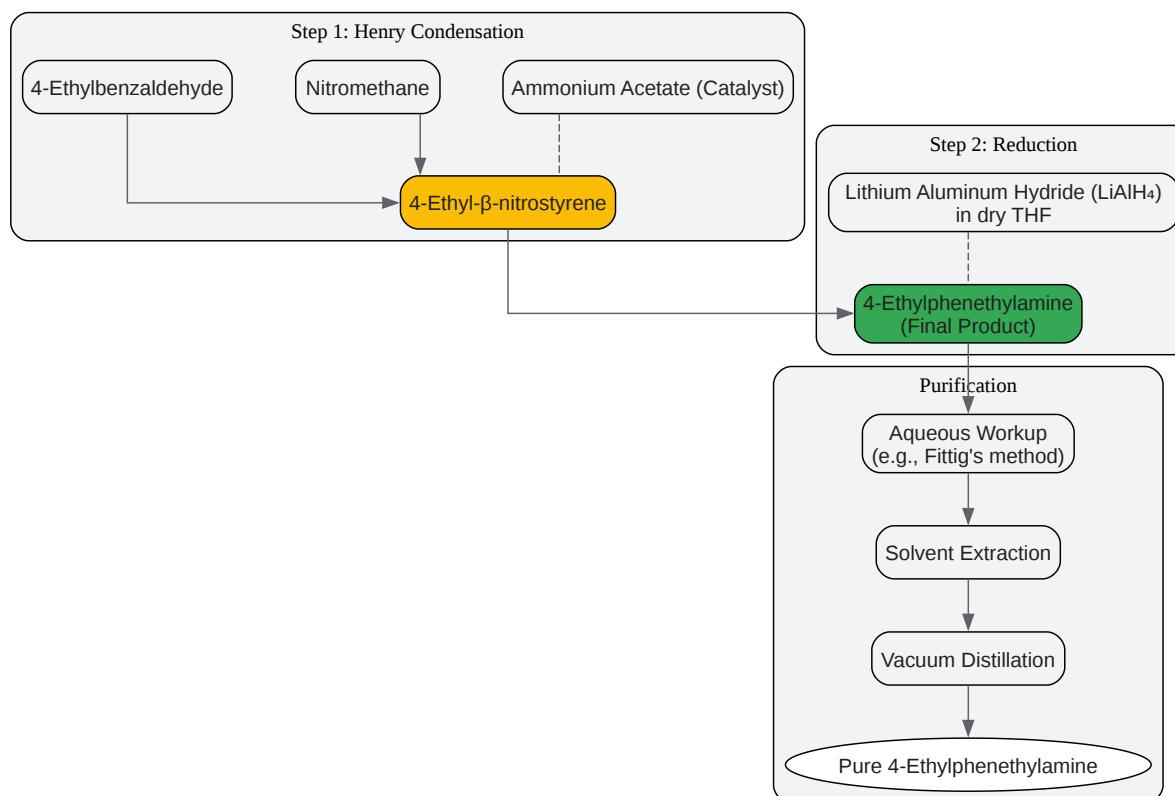
Table 2: GHS Hazard and Precautionary Statements

Identifier	Code	Description	Source(s)
Pictogram	GHS05 (Corrosion)	[3]	
Signal Word	Danger	[3][4]	
Hazard Statements	H314	Causes severe skin burns and eye damage.	[3][4]
H318		Causes serious eye damage.	[4]
Precautionary	P280	Wear protective gloves/protective clothing/eye protection/face protection.	[3]
Statements	P301+P330+P331	IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.	[4]
P305+P351+P338		IF IN EYES: Rinse cautiously with water for several minutes.	
		Remove contact lenses, if present and easy to do. Continue rinsing.	[3]
P310		Immediately call a POISON CENTER or doctor/physician.	[3]

## Synthesis and Purification Workflow

While specific synthetic procedures for **4-Ethylphenethylamine** are not widely published, a reliable and common route for phenethylamine synthesis involves the Henry reaction (nitroaldol condensation) followed by reduction of the resulting nitroalkene. This two-step process is adaptable from established methods for related compounds.<sup>[6]</sup><sup>[7]</sup>

## Proposed Synthetic Pathway Diagram

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Caption: Proposed two-step synthesis and purification workflow for **4-Ethylphenethylamine**.

## Step-by-Step Experimental Protocol

### PART A: Synthesis of 4-Ethyl- $\beta$ -nitrostyrene (Intermediate)

- Reagent Setup: To a round-bottom flask, add 4-ethylbenzaldehyde (1.0 eq), nitromethane (1.5 eq), and ammonium acetate (0.4 eq).
- Reaction: Heat the mixture under reflux in glacial acetic acid for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
  - Causality: The Henry reaction is a base-catalyzed condensation. Ammonium acetate serves as the catalyst. Acetic acid is the solvent and helps drive the dehydration of the intermediate nitro-alcohol to the final nitrostyrene product.
- Workup: After cooling, the reaction mixture is poured into ice-cold water. The precipitated yellow solid is the crude 4-ethyl- $\beta$ -nitrostyrene.
- Purification: The crude solid is collected by vacuum filtration, washed with cold water, and recrystallized from a suitable solvent like isopropanol or ethanol to yield pure yellow crystals.  
[7]

### PART B: Reduction to 4-Ethylphenethylamine (Final Product)

- Reagent Setup: In a dry, nitrogen-purged, three-neck flask equipped with a reflux condenser and dropping funnel, prepare a stirred suspension of lithium aluminum hydride ( $\text{LiAlH}_4$ ) (approx. 2.5 eq) in anhydrous tetrahydrofuran (THF).
  - Causality:  $\text{LiAlH}_4$  is a powerful reducing agent capable of reducing both the nitro group and the alkene double bond to the corresponding amine. The reaction must be conducted under anhydrous conditions as  $\text{LiAlH}_4$  reacts violently with water.
- Addition: Dissolve the purified 4-ethyl- $\beta$ -nitrostyrene from Part A in anhydrous THF and add it dropwise to the  $\text{LiAlH}_4$  suspension at a rate that maintains a gentle reflux.
- Reaction: After the addition is complete, continue to heat the mixture under reflux for 4-6 hours until the reaction is complete (monitored by TLC).
- Quenching & Workup (Fittig's Method): Cool the flask in an ice bath. Cautiously and sequentially, add water (X mL), followed by 15% aqueous  $\text{NaOH}$  (X mL), and finally water

again (3X mL), where X is the number of grams of LiAlH<sub>4</sub> used.

- Causality: This specific quenching procedure is critical for safety and for producing a granular, easily filterable precipitate of aluminum salts, simplifying the isolation of the product.
- Isolation: Stir the resulting mixture for 30 minutes, then filter off the white aluminum salts and wash them thoroughly with fresh THF.
- Purification: Combine the filtrate and washes, and remove the THF under reduced pressure using a rotary evaporator. The remaining crude oil is purified by vacuum distillation to yield **4-ethylphenethylamine** as a clear, colorless liquid.[3]

## Analytical Characterization

Confirming the identity and purity of the synthesized compound is paramount. A combination of mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy should be employed.

## Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an essential technique for confirming the molecular weight and identifying the fragmentation pattern of the target compound.

### Protocol: GC-MS Analysis

- Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a volatile solvent such as methanol or dichloromethane.
- Injection: Inject 1  $\mu$ L of the sample solution into the GC-MS system.
- GC Conditions (Typical):
  - Column: HP-5MS or equivalent (30 m x 0.25 mm ID, 0.25  $\mu$ m film thickness).
  - Carrier Gas: Helium at a constant flow rate of 1 mL/min.

- Oven Program: Initial temperature of 80°C, hold for 2 min, then ramp to 280°C at 15°C/min, and hold for 5 min.
- MS Conditions (Typical):
  - Ionization Mode: Electron Ionization (EI) at 70 eV.
  - Mass Range: Scan from m/z 40 to 400.
  - Source Temperature: 230°C.
  - Self-Validation: The combination of a specific retention time from the GC and a unique mass spectrum provides a high degree of confidence in the compound's identity. This method is standard in forensic and analytical chemistry for identifying phenethylamines.[\[8\]](#) [\[9\]](#)

Table 3: Predicted Spectral Data for **4-Ethylphenethylamine**

Technique	Expected Data	Rationale / Interpretation
MS (EI)	$M^{+}\bullet$ at m/z 149. Major fragment at m/z 120 ( $[M - CH_2NH_2]^+$ ). Fragment at m/z 30 ( $[CH_2NH_2]^+$ ).	The molecular ion peak corresponds to the molecular weight. The m/z 120 fragment results from characteristic benzylic cleavage (loss of the ethylamine radical), which is a highly favored fragmentation pathway for phenethylamines. <a href="#">[8]</a> <a href="#">[10]</a>
$^1H$ NMR	$\sim 7.1$ ppm (d, 2H), $\sim 7.0$ ppm (d, 2H), $\sim 2.8$ ppm (t, 2H), $\sim 2.6$ ppm (t, 2H), $\sim 2.5$ ppm (q, 2H), $\sim 1.5$ ppm (br s, 2H), $\sim 1.1$ ppm (t, 3H).	Aromatic protons show an AA'BB' pattern typical of para-substitution. Two triplets for the $C\alpha$ and $C\beta$ protons of the sidechain. A quartet and triplet for the ethyl group. A broad singlet for the $NH_2$ protons. <a href="#">[7]</a> <a href="#">[11]</a>
$^{13}C$ NMR	$\sim 142$ ppm, $\sim 137$ ppm, $\sim 128$ ppm, $\sim 127$ ppm (Aromatic C). $\sim 44$ ppm ( $C\beta$ -NH <sub>2</sub> ). $\sim 39$ ppm ( $C\alpha$ ). $\sim 28$ ppm (-CH <sub>2</sub> -CH <sub>3</sub> ). $\sim 16$ ppm (-CH <sub>2</sub> -CH <sub>3</sub> ).	Four distinct signals for the aromatic carbons. Signals for the two sidechain carbons and two carbons of the ethyl group in the aliphatic region. <a href="#">[11]</a>
IR	3300-3400 $cm^{-1}$ (two bands, N-H stretch). 2850-3000 $cm^{-1}$ (C-H aliphatic stretch). $\sim 3050$ $cm^{-1}$ (C-H aromatic stretch). $\sim 1610$ , $\sim 1510$ $cm^{-1}$ (C=C aromatic stretch).	The two bands in the N-H region are characteristic of a primary amine (-NH <sub>2</sub> ). The other peaks correspond to standard aliphatic and aromatic C-H and C=C vibrations. <a href="#">[10]</a> <a href="#">[12]</a>

## Hypothesized Pharmacological Profile

Direct pharmacological studies on **4-ethylphenethylamine** are not available in peer-reviewed literature. However, its mechanism of action can be reasonably hypothesized based on its

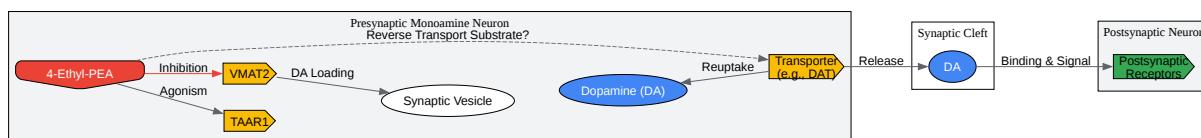
structural similarity to endogenous trace amines and other psychoactive phenethylamines.[1][2]

Phenethylamine itself acts as a central nervous system stimulant primarily through two mechanisms:

- TAAR1 Agonism: It is a potent agonist of the Trace Amine-Associated Receptor 1 (TAAR1). [2] Activation of TAAR1 in monoamine neurons can modulate dopaminergic and serotonergic systems, often leading to the release of these neurotransmitters.
- VMAT2 Inhibition: It can inhibit the Vesicular Monoamine Transporter 2 (VMAT2), which is responsible for loading neurotransmitters into synaptic vesicles.[2] Inhibition leads to increased cytosolic concentrations of neurotransmitters, promoting their non-vesicular release through reverse transport via DAT and SERT.

The 4-ethyl substitution adds lipophilicity to the molecule compared to unsubstituted phenethylamine, which could enhance its ability to cross the blood-brain barrier and potentially alter its affinity for receptor targets. It is plausible that **4-ethylphenethylamine** functions as a monoamine releasing agent, similar to amphetamine, though likely with different potency and selectivity.[13] It would be expected to interact with dopamine, norepinephrine, and possibly serotonin systems.

## Potential Mechanism of Action Diagram



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Caption: Hypothesized interaction of **4-Ethylphenethylamine** with a dopaminergic synapse.

## Conclusion and Future Directions

**4-Ethylphenethylamine** is a structurally simple analog within the vast phenethylamine family. This guide has provided a consolidated resource covering its known properties, a detailed and plausible synthetic route, and standard analytical methodologies for its characterization. The hypothesized pharmacological profile, based on well-understood structure-activity relationships, suggests it likely functions as a modulator of monoamine neurotransmitter systems.

Significant gaps in the scientific literature remain. Future research should focus on empirical validation of its pharmacological and toxicological profiles. Key areas for investigation include:

- In vitro receptor binding and functional assays to determine its affinity and efficacy at TAAR1 and monoamine transporters (DAT, NET, SERT).
- In vivo behavioral studies in animal models to characterize its stimulant, psychoactive, or other CNS effects.
- Metabolism and pharmacokinetic studies to identify major metabolites and understand its distribution and elimination.[\[14\]](#)

Such research would clarify the specific biological activity of **4-Ethylphenethylamine** and provide valuable data for the fields of pharmacology, toxicology, and neuroscience.

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